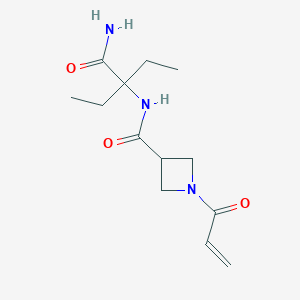

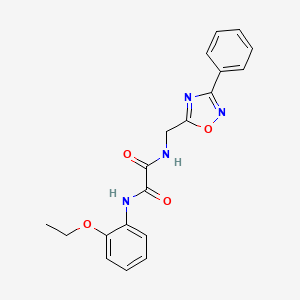

![molecular formula C19H21N5O2 B2355404 6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-81-8](/img/structure/B2355404.png)

6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. One method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . Another approach involves the reaction of the arylketone, prepared from 2,3-dimetheylbenzoyl chloride and the doubly protected imidazole via the regioselective lithiation, with MeLi to give the tertiary alcohol, which is then reduced with Li/NH3 .Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The presence of a positive charge on either of two nitrogen atoms gives rise to two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For example, they can be used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .Aplicaciones Científicas De Investigación

1. Antiviral and Antihypertensive Activity

Research on derivatives of 7,8-polymethylenehypoxanthines, which are precursors of compounds like 6-substituted purines, has shown potential in studying antiviral and antihypertensive activities. These derivatives can be key in understanding the biological activity of related compounds (Nilov et al., 1995).

2. Fluorescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives. This indicates their potential as fluorescence sensors for these chemicals, contributing to the field of chemical detection and analysis (Shi et al., 2015).

3. Synthesis of Purine Analogs

The synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are precursors of purine analogs, has been studied. This research contributes to the development of new purine compounds, which are significant in various biochemical processes and pharmaceutical applications (Alves et al., 1994).

4. Orthoamide Derivatives

Research into orthoamide derivatives of 1,3-dimethylparabanic acid, including compounds like 1,3-Dimethyl-5-imino-imidazolidine-2,4-dione, offers insights into novel synthetic pathways and chemical properties of these derivatives (Kantlehner et al., 2012).

5. Synthesis of (S)-4(5)-[1-(2,3-Dimethylphenyl) ethyl]imidazole tartrate

This compound has been synthesized as a potent α2 adrenoceptor agonist, Dexmedetomidine. The synthesis and characterization of such compounds can aid in the development of new adrenergic drugs (Cordi et al., 1996).

6. Cytotoxic Activity of Carboxamide Derivatives

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines explores their cytotoxic activity, which is crucial in cancer research and drug development (Deady et al., 2003).

7. Synthesis of Thiazolidinone and Thiazinone Derivatives

The synthesis of compounds like tetracyclic compounds with thiazolidinone or thiazinone ring offers insights into the development of novel heterocyclic compounds with potential applications in pharmaceuticals (Nakamori et al., 1988).

8. Directed Synthesis of Halogenoacetic Acids Derivatives

Exploring the reaction of 5,7-dimethyl-4a,7a-diphenyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-6-one with halogenoacetic acids provides valuable information for directed synthesis in organic chemistry (Vasilevskii et al., 2010).

Mecanismo De Acción

The mechanism of action of imidazole derivatives is diverse, depending on the specific derivative and its biological target. They show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Direcciones Futuras

Given the broad range of biological activities of imidazole derivatives, there is significant potential for the development of new drugs that overcome current public health problems, such as antimicrobial resistance . Therefore, the synthesis and study of imidazole derivatives remain an active area of research in medicinal chemistry .

Propiedades

IUPAC Name |

6-(2,3-dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-10-8-7-9-14(11(10)2)23-12(3)13(4)24-15-16(20-18(23)24)21(5)19(26)22(6)17(15)25/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZBBYIBRIRXEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodo-3-phenylbenzo[c]isoxazole](/img/structure/B2355323.png)

![Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2355324.png)

![N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2355325.png)

![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2355335.png)

![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2355343.png)

![N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2355344.png)